molecular formula C19H24N6O3 B4346554 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4346554
M. Wt: 384.4 g/mol
InChI Key: VNDMJCNRRWDRRR-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound characterized by its adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl intermediates. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the pyrazolyl groups are synthesized via cyclization reactions involving hydrazines and diketones. The final step involves coupling these intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Reduced forms of the nitro and carbonyl groups.

    Substitution: Substituted pyrazolyl derivatives.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The pyrazolyl groups can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both adamantyl and pyrazolyl groups, which confer distinct steric and electronic properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-3-(3-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c26-18(3-5-23-4-2-17(22-23)25(27)28)20-16-1-6-24(21-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-2,4,6,13-15H,3,5,7-12H2,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDMJCNRRWDRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CCN5C=CC(=N5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 6
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide

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